7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Overview
Description
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has a wide range of uses in scientific research. This compound is characterized by its unique chemical structure, which consists of a pyrazolo[3,4-c]pyridine core with a chloro, iodo, and tetrahydro-2H-pyran substituents. The compound has become increasingly popular in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Antiproliferative Activity
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine and its derivatives have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. A notable study synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, showcasing significant antiproliferative effects, especially against K562, MV4-11, and MCF-7 cancer cell lines. The most potent compounds from this library exhibited low micromolar GI50 values, indicating their effectiveness in inhibiting cancer cell proliferation. One specific compound was highlighted for its ability to induce apoptosis by activating caspase 9, PARP-1 cleavage, and reducing PCNA expression levels, suggesting a multifaceted action against cancer cells. Additionally, some compounds displayed potential as pH indicators due to their fluorescence properties, underscoring their versatility in scientific research (Razmienė et al., 2021).
Corrosion Inhibition
Research into the applications of pyrazolo[3,4-b]pyridines also extends into materials science, particularly in corrosion inhibition. A study on ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This showcases an interesting application of such compounds beyond biological effects, providing insights into their potential utility in protecting metals from corrosion, which is critical for extending the lifespan of metal structures in various industries (Dandia et al., 2013).
Catalysis and Green Chemistry
In the realm of green chemistry, the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles via one-pot reactions has been facilitated by magnetically separable graphene oxide anchored sulfonic acid nanoparticles. This novel catalytic system emphasizes the importance of sustainable and efficient synthesis methods, showcasing the role of pyrazolo[3,4-b]pyridine derivatives in promoting environmentally friendly chemical reactions. The catalyst demonstrated high activity and could be reused multiple times without significant loss of performance, highlighting its potential in sustainable industrial applications (Zhang et al., 2016).
properties
IUPAC Name |
7-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-10-9-7(4-5-14-10)11(13)15-16(9)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPSBKQWCWFKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3Cl)C(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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